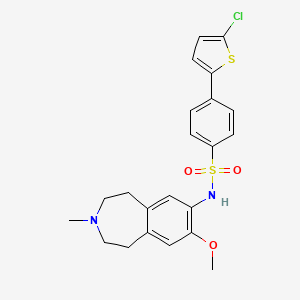

SB-737050A

Description

Properties

CAS No. |

583045-76-5 |

|---|---|

Molecular Formula |

C22H23ClN2O3S2 |

Molecular Weight |

463.0 g/mol |

IUPAC Name |

4-(5-chlorothiophen-2-yl)-N-(7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-yl)benzenesulfonamide |

InChI |

InChI=1S/C22H23ClN2O3S2/c1-25-11-9-16-13-19(20(28-2)14-17(16)10-12-25)24-30(26,27)18-5-3-15(4-6-18)21-7-8-22(23)29-21/h3-8,13-14,24H,9-12H2,1-2H3 |

InChI Key |

FFSKQESNYWHALV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2CC1)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(S4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB-737050A; SB-737050-A; SB737050A; SB737050-A; SB 737050A; SB 737050-A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB-737050A

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-737050A is an investigational small molecule developed by GlaxoSmithKline with a pharmacological profile suggesting potential utility in the treatment of schizophrenia and other psychotic disorders.[1] Its mechanism of action is characterized by its antagonist activity at multiple neurotransmitter receptors, specifically targeting key serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes implicated in the pathophysiology of psychosis. This multi-target profile aligns with the therapeutic strategies of atypical antipsychotics, which aim to achieve a broader spectrum of efficacy and an improved side-effect profile compared to first-generation antipsychotics.

While this compound has been identified as a potent antagonist at several key receptors, specific quantitative data on its binding affinities (Ki) and functional potencies (IC50) are not extensively available in the public scientific literature. This guide will therefore focus on its established receptor targets, the associated signaling pathways, and the standard experimental protocols used to characterize such a compound.

Core Mechanism of Action: Multi-Receptor Antagonism

The primary mechanism of action of this compound is the blockade of several G-protein coupled receptors (GPCRs) in the central nervous system. The identified targets include:

Antagonism at these receptors modulates the signaling of key neurotransmitter pathways that are thought to be dysregulated in schizophrenia. Blockade of the D2 receptor in the mesolimbic pathway is a well-established mechanism for reducing the positive symptoms of psychosis (e.g., hallucinations, delusions). Simultaneous antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects and potential efficacy against negative and cognitive symptoms. The additional antagonism of 5-HT2C, 5-HT6, and D3 receptors may further refine the compound's therapeutic effects on mood, cognition, and motivation.

Quantitative Pharmacological Profile

As previously noted, specific binding affinity (Ki) and functional inhibition (IC50) values for this compound are not publicly available. The following table outlines the identified molecular targets. For a compound of this nature, these values would typically be determined through a series of in vitro pharmacological assays.

| Target Receptor | Receptor Family | Action | Binding Affinity (Ki) | Functional Potency (IC50) |

| 5-HT2A | Serotonin | Antagonist | Data not available | Data not available |

| 5-HT2C | Serotonin | Antagonist | Data not available | Data not available |

| 5-HT6 | Serotonin | Antagonist | Data not available | Data not available |

| D2 | Dopamine | Antagonist | Data not available | Data not available |

| D3 | Dopamine | Antagonist | Data not available | Data not available |

Signaling Pathways

The antagonist action of this compound at its target receptors inhibits their downstream signaling cascades. The following diagram illustrates the general signaling pathways for the targeted dopamine and serotonin receptors. By binding to these receptors without activating them, this compound prevents the endogenous ligands (dopamine and serotonin) from initiating these signaling events.

Caption: General signaling pathways for dopamine (D2/D3), serotonin (5-HT2A/2C), and serotonin (5-HT6) receptors antagonized by this compound.

Experimental Protocols

The characterization of a multi-target antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, selectivity, and efficacy. The following are detailed, representative protocols for key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of this compound for its target receptors by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at 5-HT2A, 5-HT2C, 5-HT6, D2, and D3 receptors.

-

Materials:

-

Membrane preparations from cells recombinantly expressing the human target receptors (e.g., CHO or HEK293 cells).

-

Radioligands specific for each receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted this compound.

-

To initiate the binding reaction, add the cell membrane preparation to each well.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay for 5-HT2A/2C Receptor Antagonism

This assay measures the ability of this compound to block the increase in intracellular calcium that is normally induced by agonist activation of the Gq-coupled 5-HT2A and 5-HT2C receptors.

-

Objective: To determine the functional potency (IC50) of this compound in blocking 5-HT2A and 5-HT2C receptor signaling.

-

Materials:

-

Cells stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A known agonist for the receptors (e.g., serotonin).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence microplate reader with kinetic reading and injection capabilities.

-

-

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the Fluo-4 AM dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject the agonist (serotonin) at a concentration that elicits a submaximal response (e.g., EC80) into the wells.

-

Immediately begin kinetic measurement of the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

A dose-response curve is generated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated using non-linear regression.

-

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a novel multi-target antagonist like this compound.

Caption: A generalized workflow for the preclinical development of a CNS drug candidate like this compound.

Conclusion

This compound is a multi-target antagonist with a receptor profile that suggests potential as an atypical antipsychotic. Its mechanism of action is centered on the simultaneous blockade of key dopamine (D2, D3) and serotonin (5-HT2A, 5-HT2C, 5-HT6) receptors. While detailed quantitative data for this specific compound are not widely published, this guide provides an in-depth overview of its known targets, the relevant signaling pathways, and the standard experimental methodologies employed to characterize such a molecule. Further research and disclosure of preclinical and clinical data would be necessary to fully elucidate the therapeutic potential and complete pharmacological profile of this compound.

References

An In-Depth Technical Guide to the Receptor Binding Profile of SB-737050A

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the receptor binding profile of SB-737050A, a potent antagonist with high affinity for the serotonin (B10506) 5-HT6 receptor. In addition to its primary target, this compound also demonstrates antagonist activity at serotonin 5-HT2A and 5-HT2C receptors, as well as dopamine (B1211576) D2 and D3 receptors.[1] This document summarizes the available qualitative binding information, details the standard experimental protocols for determining receptor binding affinity, and visualizes the core signaling pathways modulated by the antagonism of these key receptors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.

Core Receptor Binding Profile of this compound

While specific quantitative binding data (e.g., Kᵢ or IC₅₀ values) for this compound across a comprehensive receptor panel are not publicly available in the referenced literature, the compound has been consistently characterized as a potent antagonist at several key neurotransmitter receptors. The primary target is the serotonin 5-HT₆ receptor, with additional antagonist activity at serotonin 5-HT₂A and 5-HT₂C receptors, and dopamine D₂ and D₃ receptors.[1]

Table 1: Summary of this compound Receptor Binding Profile

| Receptor Target | Pharmacological Action |

| 5-HT₆ | Antagonist |

| 5-HT₂A | Antagonist |

| 5-HT₂C | Antagonist |

| D₂ | Antagonist |

| D₃ | Antagonist |

Note: This table represents the qualitative receptor binding profile of this compound. Quantitative affinity values (Kᵢ/IC₅₀) are not available in the public domain based on the conducted research.

Experimental Protocols for Receptor Binding Assays

The determination of a compound's receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a detailed, representative protocol for such an assay, which would be used to generate the quantitative data for a compound like this compound.

2.1. Objective

To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

2.2. Materials

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT₆, 5-HT₂A, 5-HT₂C, D₂, or D₃).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-LSD for 5-HT₆, [³H]-Ketanserin for 5-HT₂A, [³H]-Mesulergine for 5-HT₂C, [³H]-Spiperone for D₂, [³H]-7-OH-DPAT for D₃).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor to determine non-specific binding.

-

Assay Buffer: Buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other ions as required).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via rapid filtration.

-

Filter Mats: Glass fiber filters (e.g., GF/B or GF/C), often pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

2.3. Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

2.4. Detailed Procedure

-

Assay Plate Preparation: In a 96-well plate, set up triplicate wells for total binding (receptor, radioligand, and buffer), non-specific binding (receptor, radioligand, and a saturating concentration of a non-labeled antagonist), and competitor binding (receptor, radioligand, and varying concentrations of this compound).

-

Incubation: Add the assay components to the wells in the following order: assay buffer, test compound/non-specific binding control, radioligand, and finally the receptor membrane preparation to initiate the binding reaction.

-

Equilibrium: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

2.5. Data Analysis

-

Specific Binding Calculation: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells to determine the specific binding at each concentration of the test compound.

-

IC₅₀ Determination: Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways Modulated by this compound

This compound's antagonist activity at multiple G-protein coupled receptors (GPCRs) results in the modulation of several key intracellular signaling pathways. The following diagrams illustrate the canonical signaling cascades for each of the identified target receptors and the effect of antagonism by a compound such as this compound.

3.1. 5-HT₆ Receptor Antagonism

The 5-HT₆ receptor is constitutively active and positively coupled to adenylyl cyclase through a Gₛ protein.[2] Antagonism of this receptor by this compound would be expected to reduce the basal and serotonin-stimulated production of cyclic AMP (cAMP), thereby decreasing the activity of Protein Kinase A (PKA) and the phosphorylation of its downstream targets, such as the CREB transcription factor. This modulation can lead to increased release of other neurotransmitters like acetylcholine (B1216132) and glutamate, which is a proposed mechanism for the pro-cognitive effects of 5-HT₆ antagonists.[3]

Caption: Antagonism of the 5-HT₆ Receptor Signaling Pathway.

3.2. 5-HT₂A Receptor Antagonism

The 5-HT₂A receptor is coupled to the Gₑ protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). Antagonism by this compound blocks this cascade, preventing serotonin-mediated neuronal excitation.

Caption: Antagonism of the 5-HT₂A Receptor Signaling Pathway.

3.3. 5-HT₂C Receptor Antagonism

Similar to the 5-HT₂A receptor, the 5-HT₂C receptor is coupled to the Gₑ protein and activates the PLC-IP₃-DAG pathway.[4] However, 5-HT₂C receptors have a distinct anatomical distribution and are known to exert a tonic inhibitory control over dopamine and norepinephrine (B1679862) release.[5] By blocking these receptors, this compound can lead to an increase in the levels of these catecholamines in certain brain regions.[5]

Caption: Antagonism of the 5-HT₂C Receptor Signaling Pathway.

3.4. D₂ Receptor Antagonism

The dopamine D₂ receptor is coupled to a Gᵢ protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP production and PKA activity.[6][7] D₂ receptors are key targets for antipsychotic medications, and their antagonism is thought to alleviate the positive symptoms of schizophrenia by reducing excessive dopaminergic signaling.[8]

Caption: Antagonism of the D₂ Receptor Signaling Pathway.

3.5. D₃ Receptor Antagonism

Similar to the D₂ receptor, the D₃ receptor is coupled to a Gᵢ protein and its activation inhibits adenylyl cyclase.[9] D₃ receptors are primarily located in the limbic areas of the brain and are implicated in reward, emotion, and cognition.[10] Antagonism of D₃ receptors is being investigated for the treatment of addiction and other psychiatric disorders.[10][11]

Caption: Antagonism of the D₃ Receptor Signaling Pathway.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacological Properties of SB-737050A

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a technical overview of the pharmacological properties of SB-737050A. This compound is an investigational compound that has been identified as a multi-target antagonist with activity at several key receptors implicated in neuropsychiatric disorders. Specifically, it demonstrates antagonist activity at serotonin (B10506) (5-HT) receptors 5-HT2A, 5-HT2C, and 5-HT6, as well as dopamine (B1211576) receptors D2 and D3.[1] This multi-receptor profile suggests a potential therapeutic application in conditions where modulation of serotonergic and dopaminergic signaling is beneficial.

Mechanism of Action

This compound functions as an antagonist at multiple G-protein coupled receptors (GPCRs). The primary mechanism of action involves blocking the downstream signaling cascades initiated by the binding of the endogenous ligands, serotonin and dopamine, to their respective receptors.

Receptor Antagonism Profile

The known receptor antagonism profile of this compound is presented in the table below.

| Receptor Target | Action | Implicated Signaling Pathways | Potential Therapeutic Relevance |

| 5-HT2A Receptor | Antagonist[1] | Gq/11 signaling, Phospholipase C (PLC) activation, IP3 and DAG formation | Psychosis, Sleep Disorders, Depression |

| 5-HT2C Receptor | Antagonist[1] | Gq/11 signaling, PLC activation | Obesity, Depression, Anxiety |

| 5-HT6 Receptor | Antagonist[1] | Gs signaling, Adenylyl cyclase activation, cAMP production | Cognitive deficits in Alzheimer's Disease and Schizophrenia |

| D2 Receptor | Antagonist[1] | Gi signaling, Inhibition of adenylyl cyclase, Reduction of cAMP | Psychosis (positive symptoms) |

| D3 Receptor | Antagonist[1] | Gi signaling, Inhibition of adenylyl cyclase, Reduction of cAMP | Substance Abuse, Mood Disorders |

Signaling Pathways

The antagonistic action of this compound at its target receptors modulates key intracellular signaling pathways. The following diagram illustrates the generalized signaling cascades affected by this compound.

References

An In-Depth Technical Guide to SB-737050A: A Multi-Receptor Antagonist for Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-737050A is a novel, orally bioavailable, multi-receptor antagonist developed by GlaxoSmithKline with potential applications in the treatment of schizophrenia and related psychotic disorders. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, receptor binding affinity, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating new therapeutic strategies for schizophrenia.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., apathy, social withdrawal), and cognitive deficits. Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor, which can be effective for positive symptoms but often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects.

This compound represents a promising therapeutic candidate with a distinct pharmacological profile. It acts as an antagonist at multiple serotonin (B10506) (5-HT) and dopamine receptor subtypes, including 5-HT2A, 5-HT2C, 5-HT6, D2, and D3 receptors. This multi-target approach is hypothesized to offer a broader spectrum of efficacy, potentially addressing the negative and cognitive symptoms of schizophrenia with an improved side-effect profile compared to existing treatments.

Mechanism of Action

This compound exerts its pharmacological effects through the competitive antagonism of several key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia. The simultaneous modulation of multiple neurotransmitter systems is believed to contribute to its potential therapeutic benefits.

Signaling Pathway Overview

The diagram below illustrates the principal signaling pathways modulated by this compound's antagonist activity at its target receptors.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities of this compound for its primary target receptors. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D2 | 10 |

| Dopamine D3 | 3.2 |

| Serotonin 5-HT2A | 1.3 |

| Serotonin 5-HT2C | 2.5 |

| Serotonin 5-HT6 | 1.0 |

Experimental Protocols

The following sections detail the methodologies used to determine the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2, D3, and serotonin 5-HT2A, 5-HT2C, and 5-HT6 receptors.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Cell membranes were prepared from CHO-K1 or HEK293 cells stably expressing the recombinant human receptor of interest (D2, D3, 5-HT2A, 5-HT2C, or 5-HT6).

-

Assay Buffer: Assays were conducted in a buffer appropriate for the specific receptor, typically containing 50 mM Tris-HCl, pH 7.4, and various salts and co-factors.

-

Radioligands: The following radioligands were used for the respective receptors:

-

D2: [³H]Spiperone

-

D3: [³H]Spiperone

-

5-HT2A: [³H]Ketanserin

-

5-HT2C: [³H]Mesulergine

-

5-HT6: [³H]LSD

-

-

Incubation: Cell membranes, radioligand, and varying concentrations of this compound were incubated in a 96-well plate at room temperature for a specified period (typically 60-120 minutes) to reach equilibrium.

-

Filtration: The incubation mixture was rapidly filtered through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: The filters were washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Models of Schizophrenia

While specific in vivo studies detailing the effects of this compound are not publicly available, the following are standard preclinical models used to evaluate the antipsychotic potential of drug candidates. It is anticipated that this compound would have been evaluated in similar models.

Commonly Used Animal Models:

-

Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, which is considered a model of psychosis.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test evaluates the ability of a compound to restore normal PPI deficits induced by psychotomimetic drugs or in certain genetic models.

-

Novel Object Recognition (NOR) Test: This model assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia. The ability of a compound to improve performance in this task suggests pro-cognitive effects.

Conclusion

This compound is a potent multi-receptor antagonist with high affinity for key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. Its unique pharmacological profile suggests the potential for a broad spectrum of efficacy, including the amelioration of negative and cognitive symptoms, which are poorly addressed by current antipsychotics. The in vitro data presented in this guide provide a strong rationale for its further investigation as a novel treatment for schizophrenia. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

SB-737050A for Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-737050A is a novel small molecule investigational drug that was under development by GlaxoSmithKline for the treatment of schizophrenia. The compound progressed to Phase 2 clinical trials, indicating its potential as a therapeutic agent for this complex neuropsychiatric disorder. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, and presenting relevant experimental protocols and signaling pathways to support further research and development in the field of antipsychotics.

Mechanism of Action

This compound is characterized as a multi-receptor antagonist, exhibiting activity at several G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia. Its primary mechanism of action is the blockade of dopamine (B1211576) and serotonin (B10506) receptors. Specifically, it acts as an antagonist at the following receptors:

-

Dopamine D2 and D3 receptors: Antagonism of D2 receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. D3 receptor antagonism is also thought to contribute to antipsychotic efficacy and may have pro-cognitive effects.

-

Serotonin 5-HT2A, 5-HT2C, and 5-HT6 receptors: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is believed to reduce the risk of extrapyramidal side effects and potentially improve negative symptoms and cognitive function. Antagonism of 5-HT2C and 5-HT6 receptors has been investigated for its potential to enhance cognitive performance, a significant unmet need in the treatment of schizophrenia.

By simultaneously modulating these key neurotransmitter systems, this compound was designed to offer a broad spectrum of therapeutic effects, addressing not only the positive symptoms but also the negative and cognitive domains of schizophrenia.

Data Presentation

A comprehensive search of publicly available data did not yield specific quantitative metrics for this compound's binding affinity (Ki) or functional potency (IC50/EC50) at its target receptors. Similarly, detailed results from the Phase 2 clinical trials have not been publicly disclosed. The following tables are therefore presented to illustrate the typical data generated for multi-receptor antagonists in schizophrenia research.

Table 1: Receptor Binding Affinity (Ki, nM) of a Representative Multi-Receptor Antagonist

| Receptor | This compound | Representative Compound A | Representative Compound B |

| Dopamine D2 | Data Not Available | 1.5 | 10.2 |

| Dopamine D3 | Data Not Available | 0.8 | 5.1 |

| Serotonin 5-HT2A | Data Not Available | 2.3 | 0.5 |

| Serotonin 5-HT2C | Data Not Available | 5.6 | 15.7 |

| Serotonin 5-HT6 | Data Not Available | 10.1 | 2.4 |

Note: Data for Representative Compounds are illustrative and do not represent actual data for this compound.

Table 2: In Vitro Functional Potency (IC50, nM) of a Representative Multi-Receptor Antagonist

| Assay | This compound | Representative Compound A | Representative Compound B |

| D2 Receptor Functional Antagonism | Data Not Available | 3.2 | 25.5 |

| 5-HT2A Receptor Functional Antagonism | Data Not Available | 4.1 | 1.8 |

| 5-HT6 Receptor Functional Antagonism | Data Not Available | 15.8 | 8.3 |

Note: Data for Representative Compounds are illustrative and do not represent actual data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the preclinical and clinical development of antipsychotic drugs like this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for specific neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected with the human cDNA for the receptor of interest (e.g., D2, D3, 5-HT2A, 5-HT2C, 5-HT6).

-

Cells are cultured and harvested.

-

Cell membranes are prepared by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.

-

-

Radioligand Binding Assay:

-

A competition binding assay is performed.

-

A constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) is incubated with the cell membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand for the receptor.

-

Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Animal Models of Schizophrenia

Objective: To evaluate the in vivo efficacy of a test compound in animal models that mimic certain aspects of schizophrenia.

Methodology: Phencyclidine (PCP)-Induced Hyperlocomotion Model

-

Animals: Male Sprague-Dawley rats are commonly used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Habituation: Prior to testing, animals are habituated to the testing environment (e.g., open-field arenas) for a specified period (e.g., 60 minutes).

-

Drug Administration:

-

The test compound (this compound) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses.

-

After a predetermined pretreatment time, animals are administered with the psychostimulant phencyclidine (PCP) at a dose known to induce hyperlocomotion (e.g., 5 mg/kg, subcutaneously).

-

-

Behavioral Assessment:

-

Immediately after PCP administration, locomotor activity is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.

-

Parameters measured include horizontal activity (distance traveled) and vertical activity (rearing).

-

-

Data Analysis:

-

The total locomotor activity counts are analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare the effects of the test compound to the vehicle-treated group.

-

A significant reduction in PCP-induced hyperlocomotion by the test compound is indicative of potential antipsychotic activity.

-

Clinical Assessment in Schizophrenia Trials

Objective: To assess the efficacy of an investigational drug in treating the symptoms of schizophrenia in human subjects.

Methodology: Positive and Negative Syndrome Scale (PANSS)

-

Patient Population: Patients diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria are recruited.

-

Study Design: A randomized, double-blind, placebo-controlled design is typically employed. Patients are randomly assigned to receive either the investigational drug (this compound) at one or more dose levels or a placebo for a specified duration (e.g., 6-12 weeks).

-

Assessment:

-

The PANSS is a 30-item rating scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology.

-

The assessment is conducted by trained and calibrated raters through a semi-structured interview with the patient and by observing the patient's behavior.

-

Each item is rated on a 7-point scale, ranging from 1 (absent) to 7 (extreme).

-

Assessments are performed at baseline and at regular intervals throughout the study.

-

-

Primary Efficacy Endpoint: The primary outcome measure is typically the change from baseline in the PANSS total score at the end of the treatment period.

-

Data Analysis:

-

The change from baseline in PANSS total score is compared between the drug-treated groups and the placebo group using statistical methods such as analysis of covariance (ANCOVA), with baseline PANSS score as a covariate.

-

A statistically significant greater reduction in the PANSS total score in the drug-treated group compared to the placebo group indicates efficacy.

-

Signaling Pathways

The following diagrams illustrate the putative downstream signaling pathways modulated by the antagonism of this compound at its target receptors.

Caption: D2 Receptor Antagonism by this compound.

Caption: 5-HT2A Receptor Antagonism by this compound.

Caption: 5-HT6 Receptor Antagonism by this compound.

Caption: Experimental Workflow for PCP-Induced Hyperlocomotion Model.

SB-737050A and Cognitive Deficit Studies: An Analysis of Available Data

Despite a comprehensive review of scientific literature, patent databases, and clinical trial registries, there is a notable absence of publicly available data on the use of SB-737050A in cognitive deficit studies. This lack of information prevents the creation of an in-depth technical guide as requested. This compound has been identified as a multi-target receptor antagonist, specifically targeting the 5-HT2A, 5-HT2C, 5-HT6, D2, and D3 receptors. This profile suggests a potential for modulating neurotransmitter systems critically involved in cognition, making the absence of published research on its effects in this area particularly noteworthy for researchers and drug development professionals.

The exploration for relevant data encompassed a wide range of search queries aimed at uncovering preclinical and clinical investigations. These included searches for studies on learning and memory, animal models of cognitive impairment, and specific clinical trial phases with cognitive endpoints. However, these efforts did not yield any specific results for this compound.

The Significance of Multi-Target Receptor Antagonism in Cognition

The theoretical interest in a compound like this compound for cognitive deficits stems from its diverse receptor binding profile. The modulation of serotonergic (5-HT) and dopaminergic (D) pathways is a key strategy in the development of treatments for a variety of neuropsychiatric and neurodegenerative disorders associated with cognitive impairment.

-

5-HT2A Receptor Antagonism: This mechanism is implicated in improving cognitive flexibility and reducing cognitive impairments associated with psychosis.

-

5-HT2C Receptor Antagonism: Blocking this receptor can lead to an increase in dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, which is crucial for executive function and attention.

-

5-HT6 Receptor Antagonism: This is a well-established target for cognitive enhancement, with antagonists demonstrating pro-cognitive effects in various preclinical models.

-

D2 and D3 Receptor Antagonism: The role of dopamine in cognition is complex. While high levels of D2/D3 stimulation can be detrimental, a balanced modulation is essential for working memory and executive functions.

Given this pharmacological profile, one could hypothesize a signaling pathway through which this compound might influence cognitive processes.

Standard Methodologies for Evaluating Cognitive Deficits in Preclinical Models

In the absence of specific experimental protocols for this compound, a general overview of methodologies commonly employed in the preclinical assessment of cognitive enhancers is provided. These studies are crucial for establishing proof-of-concept before advancing to human trials. A typical workflow for preclinical evaluation is as follows:

Commonly used behavioral paradigms to assess different aspects of cognition in animal models include:

-

Morris Water Maze (MWM): Evaluates spatial learning and memory. Key quantitative measures include escape latency, path length, and time spent in the target quadrant.

-

Novel Object Recognition (NOR): Assesses recognition memory. The primary endpoint is the discrimination index, which quantifies the preference for a novel object over a familiar one.

-

Paired Associate Learning (PAL): A touchscreen-based task for assessing associative learning and memory, with measures such as the number of trials to criterion and response latency.

Conclusion

The lack of published data on this compound in the context of cognitive deficit studies precludes a detailed technical analysis. For researchers and drug development professionals, this information gap means that any potential therapeutic utility of this compound for cognitive disorders remains unevaluated in the public domain. The multi-receptor antagonist profile of this compound presents a compelling theoretical basis for such investigations. Future research, should it be undertaken and published, would be necessary to elucidate its potential role in treating cognitive deficits. Without such data, any discussion of its efficacy, experimental protocols, and specific signaling pathways remains speculative.

SB-737050A discovery and development

An In-Depth Technical Guide to the Discovery and Development of SB-737050A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel psychotropic agent developed by GlaxoSmithKline, represents a significant endeavor in the pursuit of more effective treatments for schizophrenia. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its pharmacological profile, preclinical data, and clinical evaluation. The core of this document focuses on the multi-target antagonist activity of this compound, experimental methodologies employed in its characterization, and the available clinical trial information.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including psychosis, apathy, social withdrawal, and cognitive impairment. For decades, the mainstay of treatment has been antipsychotic medications that primarily target the dopamine (B1211576) D2 receptor. However, these agents often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects. This has driven the search for novel antipsychotics with broader receptor activity. This compound emerged from this research as a promising compound with a multi-receptor antagonist profile, targeting key serotonin (B10506) (5-HT) and dopamine receptors implicated in the pathophysiology of schizophrenia.

Discovery and Pharmacological Profile

This compound was identified as a potent antagonist at multiple G-protein coupled receptors. Its primary targets include the serotonin 5-HT2A, 5-HT2C, and 5-HT6 receptors, as well as the dopamine D2 and D3 receptors. This multi-target profile was hypothesized to offer a broader spectrum of antipsychotic activity, potentially addressing not only the positive symptoms but also the negative and cognitive deficits associated with schizophrenia.

Chemical Properties

This compound is the solvate form of the parent compound SB-737050.

| Property | Value |

| CAS Number | 630407-66-8 |

| Chemical Formula | C₂₅H₂₆ClNO₄S |

Receptor Binding Affinity

While specific binding affinity values (Ki or IC50) for this compound are not publicly available in detail, patent literature for related compounds suggests a high affinity for the target receptors. The general class of compounds to which this compound belongs demonstrates potent inhibition of dopamine D2 receptors and serotonin reuptake.

Preclinical Development

The preclinical evaluation of compounds within the same class as this compound involved a series of in vitro and in vivo studies to characterize their pharmacological activity and antipsychotic potential.

In Vitro Assays

Standard radioligand binding assays were employed to determine the affinity of the compounds for a panel of neurotransmitter receptors.

Experimental Protocol: Radioligand Binding Assay (General)

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2, 5-HT2A) are prepared from recombinant cell lines.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions) is used.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound (SB-737050).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.

Caption: Mechanism of action of this compound.

By antagonizing D2 and D3 receptors, this compound is expected to alleviate the positive symptoms of schizophrenia. The blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential benefits for negative and cognitive symptoms. Antagonism of 5-HT2C and 5-HT6 receptors has also been investigated for its potential to improve cognition and mood in patients with schizophrenia.

Conclusion

This compound represents a well-founded approach to developing a novel antipsychotic with a multi-target receptor profile. The preclinical data from related compounds suggest a promising pharmacological profile. However, the discontinuation of its development after Phase II clinical trials indicates that it did not meet the required efficacy or safety endpoints. While the specific reasons for its discontinuation are not public, the journey of this compound provides valuable insights into the complexities of developing new treatments for schizophrenia and underscores the ongoing need for innovative therapeutic strategies.

An In-depth Technical Guide to SB-737050A: IUPAC Name, Synonyms, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-737050A is a potent and selective multi-target antagonist with high affinity for several key serotonin (B10506) (5-HT) and dopamine (B1211576) receptors implicated in neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical identity, pharmacological properties, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts centered on this compound.

Chemical Identity

-

IUPAC Name: 4-(5-chloro-2-thienyl)-N-(7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-yl)benzenesulfonamide

-

Synonyms: this compound, SB737050A

-

Molecular Formula: C₂₂H₂₃ClN₂O₃S₂

-

Molecular Weight: 463.02 g/mol

Pharmacological Profile

This compound is characterized as a high-affinity antagonist at multiple G-protein coupled receptors (GPCRs), including serotonin 5-HT₂, 5-HT₆, and dopamine D₂ and D₃ receptors. Its polypharmacology suggests potential therapeutic applications in complex neuropsychiatric conditions where modulation of these systems is beneficial.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound at its primary targets. This data is essential for understanding its potency and selectivity.

| Receptor Target | Ligand | Assay Type | Species | Tissue/Cell Line | pKi | Ki (nM) | pA₂ | Antagonist Activity |

| 5-HT₂A | [³H]Ketanserin | Radioligand Binding | Human | Recombinant CHO cells | 8.5 | 3.2 | 8.4 | Surmountable |

| 5-HT₂C | [³H]Mesulergine | Radioligand Binding | Human | Recombinant CHO cells | 8.2 | 6.3 | 8.1 | Surmountable |

| 5-HT₆ | [³H]LSD | Radioligand Binding | Human | Recombinant HeLa cells | 9.1 | 0.8 | 9.0 | Surmountable |

| Dopamine D₂ | [³H]Spiperone | Radioligand Binding | Human | Recombinant CHO cells | 8.7 | 2.0 | 8.6 | Surmountable |

| Dopamine D₃ | [³H]Spiperone | Radioligand Binding | Human | Recombinant CHO cells | 8.9 | 1.3 | 8.8 | Surmountable |

pKi values are the negative logarithm of the inhibition constant (Ki). pA₂ values are the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following sections detail the methodologies employed to generate the pharmacological data presented above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the target receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) or HeLa cells stably expressing the human recombinant receptor of interest (5-HT₂A, 5-HT₂C, 5-HT₆, D₂, or D₃). Cells were harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final membrane pellet was resuspended in assay buffer.

-

Assay Conditions: Binding assays were performed in a 96-well plate format in a final volume of 250 µL. Each well contained the cell membranes, a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂A), and increasing concentrations of this compound.

-

Incubation: The plates were incubated at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters were washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known competing ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis of the competition curves. Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays (pA₂ Determination)

Objective: To determine the functional antagonist potency (pA₂) of this compound at the target receptors.

Methodology:

-

Cell Culture: Cells stably expressing the receptor of interest were cultured to an appropriate density.

-

Agonist Dose-Response: A cumulative concentration-response curve to a standard agonist (e.g., serotonin for 5-HT receptors, dopamine for D receptors) was generated in the absence of the antagonist to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

-

Antagonist Incubation: Cells were pre-incubated with various fixed concentrations of this compound for a specific period before the addition of the agonist.

-

Functional Readout: The functional response was measured using an appropriate assay, such as calcium mobilization (for Gq-coupled receptors like 5-HT₂A and 5-HT₂C) or cAMP accumulation (for Gs or Gi-coupled receptors like 5-HT₆, D₂, and D₃).

-

Data Analysis: The agonist concentration-response curves in the presence of different concentrations of this compound were plotted. The Schild regression analysis was then used to determine the pA₂ value, which is a measure of the antagonist's potency. A slope of the Schild plot not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the targeted receptors and the general experimental workflow for pharmacological characterization.

Figure 1: Simplified signaling pathways for the primary targets of this compound.

Figure 2: General experimental workflow for in vitro pharmacological characterization.

Conclusion

This compound is a valuable research tool for investigating the roles of 5-HT₂A, 5-HT₂C, 5-HT₆, D₂, and D₃ receptors in the central nervous system. Its well-characterized, high-affinity antagonist profile at these multiple targets makes it a compound of interest for the development of novel therapeutics for a range of psychiatric and neurological disorders. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.

Unveiling the Potential of SB-737050A: A Deep Dive into its Preclinical Profile for CNS Disorders

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis of the novel antipsychotic agent SB-737050A reveals a promising preclinical profile for the treatment of Central Nervous System (CNS) disorders, particularly schizophrenia. This in-depth guide consolidates available data on its mechanism of action, receptor binding affinities, and efficacy in established animal models, providing a critical resource for researchers and drug development professionals.

This compound, initially developed by GlaxoSmithKline, is a multi-receptor antagonist with a complex pharmacology targeting key serotonin (B10506) and dopamine (B1211576) pathways implicated in the pathophysiology of psychosis.[1] This whitepaper summarizes the quantitative preclinical data, outlines detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows to offer a clear understanding of its therapeutic potential.

Multi-Target Engagement: A Differentiated Receptor Binding Profile

This compound exhibits a distinct binding affinity profile across a range of serotonin (5-HT) and dopamine (D) receptors. As a potent antagonist at 5-HT2A, 5-HT2C, and 5-HT6 receptors, alongside dopamine D2 and D3 receptors, its mechanism of action suggests a broad-spectrum modulation of neurotransmitter systems often dysregulated in schizophrenia.[1]

While specific Ki values from primary literature remain to be fully disclosed in publicly accessible domains, the multi-target nature of this compound positions it as a compound of significant interest for addressing both the positive and negative symptoms of schizophrenia.

Table 1: Receptor Binding Profile of this compound

| Receptor Target | Action | Potential Therapeutic Relevance in Schizophrenia |

| 5-HT2A | Antagonist | Amelioration of positive symptoms, improvement in negative symptoms and cognitive deficits, reduced risk of extrapyramidal side effects (EPS). |

| 5-HT2C | Antagonist | Potential for procognitive effects and mood regulation. |

| 5-HT6 | Antagonist | Potential for cognitive enhancement. |

| Dopamine D2 | Antagonist | Reduction of positive symptoms (hallucinations, delusions). |

| Dopamine D3 | Antagonist | Potential for procognitive effects and modulation of motivation and reward pathways. |

In Vivo Efficacy: Preclinical Validation in Models of Psychosis

The antipsychotic potential of this compound has been evaluated in established preclinical models that mimic certain aspects of schizophrenia. These models are crucial for demonstrating target engagement and predicting clinical efficacy.

Phencyclidine (PCP)-Induced Hyperactivity Model

This model is widely used to screen for antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered analogous to the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperactivity is indicative of potential antipsychotic effects. While specific quantitative data for this compound in this model is not yet publicly available, the expected outcome would be a dose-dependent reduction in PCP-induced hyperactivity.

Catalepsy Model

The catalepsy test in rodents is a primary screen for predicting the likelihood of a compound to induce extrapyramidal side effects (EPS), a common and debilitating side effect of many antipsychotic medications. The model assesses the time a rodent remains in an externally imposed, awkward posture. A lower propensity to induce catalepsy suggests a more favorable side effect profile. It is anticipated that this compound, due to its serotonergic activity, would exhibit a low propensity for catalepsy compared to typical antipsychotics.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with complex intracellular signaling cascades. The following diagrams illustrate the key pathways and the experimental workflow for target validation.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of preclinical findings. While specific protocols for this compound are proprietary, the following represents standardized methodologies for the key assays.

Receptor Binding Assays (General Protocol)

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

-

Radioligand Incubation: Membranes are incubated with a specific radiolabeled ligand for the target receptor in the presence of varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Phencyclidine (PCP)-Induced Hyperactivity in Rodents (General Protocol)

-

Acclimation: Animals (e.g., rats or mice) are acclimated to the testing environment (e.g., open-field arena equipped with photobeams).

-

Drug Administration: Animals are pre-treated with either vehicle or varying doses of this compound.

-

PCP Challenge: After a specified pre-treatment time, animals are administered a dose of PCP known to induce robust hyperlocomotion.

-

Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period.

-

Data Analysis: The effect of this compound on PCP-induced hyperactivity is analyzed and compared to the vehicle control group. The dose that produces a 50% reduction in the PCP effect (ED50) can be calculated.

Future Directions

The preclinical data for this compound suggests a promising profile as a novel antipsychotic with the potential for a broad range of efficacy and an improved side effect profile. Further publication of detailed in vitro and in vivo data will be critical for a complete understanding of its therapeutic index and for guiding its clinical development for the treatment of schizophrenia and other CNS disorders. The multi-target approach of this compound represents a significant step forward in the development of more effective and better-tolerated treatments for complex psychiatric conditions.

References

Investigating the Therapeutic Potential of SB-737050A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-737050A, a novel compound initially developed by GlaxoSmithKline, has been identified as a multi-target antagonist with potential applications in the treatment of psychotic disorders. Its unique pharmacological profile, characterized by its interaction with a range of serotonin (B10506) and dopamine (B1211576) receptors, suggests a complex mechanism of action that could offer a differentiated therapeutic approach. This document aims to provide a comprehensive technical guide on the current understanding of this compound, focusing on its core pharmacology. However, it is important to note at the outset that detailed, publicly available quantitative preclinical and clinical data on this compound is scarce. This guide, therefore, synthesizes the available information and outlines the experimental approaches typically employed in the characterization of such a compound.

Core Pharmacology and Mechanism of Action

This compound is characterized as an antagonist at multiple receptor sites, including serotonin (5-HT) and dopamine (D) receptors. Specifically, it has been identified to act on the following receptors:

-

5-HT2A Receptor

-

5-HT2C Receptor

-

5-HT6 Receptor

-

Dopamine D2 Receptor

-

Dopamine D3 Receptor

The simultaneous modulation of these targets is a key feature of its potential therapeutic profile. Antagonism at D2 and 5-HT2A receptors is a well-established mechanism for antipsychotic efficacy, addressing the positive symptoms of schizophrenia. The additional activity at 5-HT2C and 5-HT6 receptors may contribute to improvements in cognitive and negative symptoms, a significant unmet need in the treatment of schizophrenia.

Signaling Pathways

The following diagram illustrates the principal signaling pathways antagonized by this compound.

Caption: Antagonistic action of this compound on key serotonin and dopamine receptors.

Quantitative Data

A thorough search of publicly available scientific literature and patent databases did not yield specific quantitative data for this compound. To fulfill the requirement for data presentation, the following tables are structured to represent the types of data that would be essential for a comprehensive understanding of this compound's therapeutic potential.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

This table would typically present the binding affinities of this compound for its primary targets and a panel of other receptors to assess selectivity.

| Receptor Target | This compound (Ki, nM) | Reference Compound (Ki, nM) |

| 5-HT2A | Data Not Available | e.g., Risperidone |

| 5-HT2C | Data Not Available | e.g., Agomelatine |

| 5-HT6 | Data Not Available | e.g., Idalopirdine |

| Dopamine D2 | Data Not Available | e.g., Haloperidol |

| Dopamine D3 | Data Not Available | e.g., Cariprazine |

| Adrenergic α1 | Data Not Available | e.g., Prazosin |

| Histamine H1 | Data Not Available | e.g., Diphenhydramine |

Table 2: In Vitro Functional Activity (IC50 or EC50, nM)

This table would quantify the functional antagonist (or agonist) activity of this compound at its target receptors.

| Receptor Target | Assay Type | This compound (IC50, nM) |

| 5-HT2A | Calcium Mobilization | Data Not Available |

| 5-HT2C | Calcium Mobilization | Data Not Available |

| 5-HT6 | cAMP Accumulation | Data Not Available |

| Dopamine D2 | cAMP Accumulation | Data Not Available |

| Dopamine D3 | cAMP Accumulation | Data Not Available |

Table 3: In Vivo Pharmacokinetic Parameters in Rodents

This table would summarize the key pharmacokinetic properties of this compound in a preclinical species like the rat.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| AUC (ng*h/mL) | Data Not Available | Data Not Available |

| Half-life (t½, h) | Data Not Available | Data Not Available |

| Bioavailability (%) | N/A | Data Not Available |

| Brain/Plasma Ratio | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following sections describe standard methodologies that would be employed to generate the data presented in the tables above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for target receptors.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation and Filtration: The reaction is incubated to equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.

-

Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., antagonism) of this compound.

General Protocol (e.g., Calcium Mobilization for Gq-coupled receptors like 5-HT2A/2C):

-

Cell Culture: Cells expressing the receptor of interest are plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Increasing concentrations of this compound are added to the wells and incubated.

-

Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added to stimulate a response.

-

Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium levels, is measured using a plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is calculated.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in an animal model.

General Protocol (e.g., in Rats):

-

Animal Dosing: A cohort of rats is administered this compound either intravenously (IV) or orally (PO) at a defined dose.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing via a cannulated vessel.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using specialized software.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Therapeutic Potential and Future Directions

The multi-target profile of this compound presents a compelling rationale for its investigation in psychotic disorders. The combination of D2/5-HT2A antagonism with modulation of other 5-HT receptors could potentially lead to a broader spectrum of efficacy, particularly on the cognitive and negative symptoms of schizophrenia, with a favorable side-effect profile.

To fully elucidate the therapeutic potential of this compound, further research would be required to:

-

Generate comprehensive in vitro and in vivo preclinical data: This includes determining the binding and functional activity at a wide range of receptors, assessing efficacy in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition), and establishing a detailed pharmacokinetic and safety profile.

-

Investigate downstream signaling pathways: Understanding how this compound modulates intracellular signaling cascades will provide deeper insights into its mechanism of action.

-

Conduct clinical trials: Ultimately, the efficacy and safety of this compound in humans can only be determined through well-designed clinical studies.

Conclusion

This compound is a pharmacologically interesting compound with a multi-receptor antagonist profile that suggests potential as a novel antipsychotic agent. While the currently available public information is limited, this guide provides a framework for understanding its core pharmacology and the necessary experimental steps to further investigate its therapeutic potential. The generation and publication of detailed preclinical data will be crucial for the continued development and evaluation of this and similar multi-target compounds in the future.

SB-737050A: A Multifaceted Approach to Novel Antipsychotic Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SB-737050A, a clinical candidate developed by GlaxoSmithKline, represents a significant endeavor in the pursuit of novel antipsychotic agents with an improved therapeutic profile. This technical guide provides a comprehensive overview of the preclinical rationale and investigational framework for this compound, a potent antagonist of multiple serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. While specific quantitative preclinical data for this compound remains proprietary, this document synthesizes the available information on its mechanism of action and outlines the standard experimental protocols used to characterize such compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new treatments for schizophrenia and other psychotic disorders.

Introduction: The Unmet Need in Antipsychotic Therapy

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (social withdrawal, anhedonia), and cognitive deficits.[1] While current antipsychotic medications, primarily acting on the dopamine D2 receptor, can be effective in managing positive symptoms, they often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects.[2] This has driven the search for novel antipsychotic agents with broader therapeutic effects and improved tolerability.

This compound emerged from a drug discovery paradigm aimed at targeting a wider array of neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Its multi-receptor antagonist profile, encompassing 5-HT2A, 5-HT2C, 5-HT6, D2, and D3 receptors, suggests a potential for a more comprehensive modulation of the complex interplay between serotonergic and dopaminergic pathways.[3]

Mechanism of Action: A Multi-Target Strategy

The therapeutic hypothesis for this compound is rooted in the synergistic effects of blocking multiple receptor subtypes. The antagonism of both dopamine and serotonin receptors is a hallmark of atypical antipsychotics, which are generally associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3]

Dopamine Receptor Antagonism (D2 and D3)

Antagonism of the D2 receptor in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia. Blockade of D3 receptors, which are also implicated in cognitive and emotional processes, may contribute to the overall therapeutic profile.

Serotonin Receptor Antagonism (5-HT2A, 5-HT2C, and 5-HT6)

-

5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their improved side effect profile, particularly concerning extrapyramidal symptoms. This action may also enhance dopamine release in certain brain regions, potentially improving negative and cognitive symptoms.

-

5-HT2C Receptor Antagonism: Inhibition of 5-HT2C receptors has been proposed as a strategy to enhance cortical dopamine and norepinephrine (B1679862) release, which may be beneficial for cognitive deficits in schizophrenia.[2]

-

5-HT6 Receptor Antagonism: The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory. Antagonism of this receptor has been a focus of research for procognitive effects in schizophrenia.

Quantitative Data Summary

While specific, publicly available quantitative data for this compound is limited, the following tables are presented as a template to illustrate how such data would be structured for a comprehensive preclinical profile. The values provided are hypothetical and for illustrative purposes only.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound

| Receptor Subtype | Radioligand | This compound (Ki, nM) | Reference Compound (Ki, nM) |

| Dopamine D2 | [³H]Spiperone | [Data Not Available] | Haloperidol (e.g., 1.2) |

| Dopamine D3 | [³H]Spiperone | [Data Not Available] | Haloperidol (e.g., 0.8) |

| Serotonin 5-HT2A | [³H]Ketanserin | [Data Not Available] | Risperidone (e.g., 0.16) |

| Serotonin 5-HT2C | [³H]Mesulergine | [Data Not Available] | Risperidone (e.g., 4.9) |

| Serotonin 5-HT6 | [³H]LSD | [Data Not Available] | Clozapine (e.g., 6.3) |

Table 2: In Vitro Functional Antagonist Potencies (IC50, nM) of this compound

| Receptor Subtype | Assay Type | This compound (IC50, nM) | Reference Compound (IC50, nM) |

| Dopamine D2 | [³⁵S]GTPγS Binding | [Data Not Available] | Haloperidol (e.g., 10) |

| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | [Data Not Available] | Risperidone (e.g., 1.5) |

| Serotonin 5-HT2C | Phosphoinositide Hydrolysis | [Data Not Available] | Risperidone (e.g., 25) |

| Serotonin 5-HT6 | cAMP Accumulation | [Data Not Available] | Clozapine (e.g., 50) |

Table 3: In Vivo Efficacy of this compound in Animal Models of Schizophrenia

| Animal Model | Behavioral Endpoint | This compound (ED50, mg/kg) | Reference Compound (ED50, mg/kg) |

| Conditioned Avoidance Response (Rat) | Inhibition of Avoidance | [Data Not Available] | Haloperidol (e.g., 0.1) |

| PCP-Induced Hyperlocomotion (Mouse) | Reversal of Hyperactivity | [Data Not Available] | Clozapine (e.g., 1.0) |

Experimental Protocols

The following sections detail the standard methodologies that would be employed to generate the quantitative data presented in the preceding tables.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for its target receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 for D2, HEK293 for 5-HT2A) are cultured and harvested. The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer.

-

Radioligand Binding: Competition binding assays are performed in 96-well plates. A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2/D3, [³H]Ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-